molecular formula C9H8N2O2S B1244767 Isoquinoline-5-sulfonamide CAS No. 109547-31-1

Isoquinoline-5-sulfonamide

Cat. No.: B1244767
CAS No.: 109547-31-1
M. Wt: 208.24 g/mol
InChI Key: BFIWZEKPARJYJE-UHFFFAOYSA-N
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Description

Isoquinoline-5-sulfonamide is a chemical compound that belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, particularly as a protein kinase inhibitor.

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols are commonly employed under basic conditions.

Major Products:

    Oxidation: Isoquinoline-5-sulfonic acid.

    Reduction: Isoquinoline-5-amine.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Isoquinoline-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

Isoquinoline-5-sulfonamide exerts its effects primarily by inhibiting protein kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell growth, differentiation, and apoptosis . The compound targets multiple kinases, including cAMP-dependent protein kinase and glycogen synthase kinase-3 beta .

Comparison with Similar Compounds

    Naphthalene-1-sulfonamide: Another sulfonamide derivative with similar kinase inhibitory properties.

    Quinoline-5-sulfonamide: Shares structural similarities but differs in its biological activity.

    Indole-5-sulfonamide: Known for its antimicrobial properties.

Uniqueness: Isoquinoline-5-sulfonamide is unique due to its specific inhibition of a variety of protein kinases, making it a valuable tool in both research and therapeutic applications. Its ability to target multiple kinases distinguishes it from other sulfonamide derivatives .

Biological Activity

Isoquinoline-5-sulfonamide is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the significant findings regarding its biological activity, focusing on its antibacterial properties, potential as an anticancer agent, and effects on enzyme inhibition.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives, particularly against fluoroquinolone-resistant strains of Escherichia coli. In a screening of 352 compounds, this compound was identified as having a minimum inhibitory concentration (MIC) of 6.25 µM, making it the most potent compound in the study against this pathogen . The structure-activity relationship (SAR) analysis revealed that modifications in the linker and substitution patterns significantly influenced antibacterial efficacy. For example, altering the six-atom linker between the isoquinoline and phenyl ring was found to impact activity dramatically .

Summary of Antibacterial Findings

CompoundMIC (µM)Target Bacteria
This compound6.25E. coli
This compound (modified)12.5K. pneumoniae

Anticancer Potential

This compound has also been investigated for its potential as an anticancer agent. Structure-based drug design studies have identified it as a potent inhibitor of protein kinase B (PKB), which plays a crucial role in cell survival and proliferation pathways. In vitro assays demonstrated that these compounds could inhibit GSK3beta phosphorylation, suggesting their role in modulating cancer cell signaling pathways .

Case Study: PKB Inhibition

In a study assessing the anticancer properties of this compound derivatives, several compounds exhibited significant inhibition of PKB activity in cellular assays. The most promising candidates were shown to effectively reduce cell viability in various cancer cell lines, indicating their potential for further development as therapeutic agents .

Enzyme Inhibition

Isoquinoline-5-sulfonamides have been reported to exhibit inhibitory effects on several enzymes relevant to neurodegenerative diseases. For instance, certain derivatives have shown competitive inhibition against monoamine oxidases (MAOs) and cholinesterases (ChEs), which are critical targets in Alzheimer's disease treatment . Kinetic studies indicated that some isoquinoline derivatives had IC50 values as low as 0.47 µM for MAO-B and 0.58 µM for butyrylcholinesterase (BChE) .

Summary of Enzyme Inhibition Findings

EnzymeCompoundIC50 (µM)
MAO-AIsoquinoline derivative0.59
MAO-BIsoquinoline derivative0.47
BChEIsoquinoline derivative0.58
AChEIsoquinoline derivative1.10

The mechanism underlying the biological activity of isoquinoline-5-sulfonamides appears to be multifaceted:

  • Antibacterial Mechanism : The compound acts by allosterically inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Anticancer Mechanism : Its ability to inhibit PKB suggests a pathway through which it can induce apoptosis in cancer cells.
  • Enzyme Interaction : Molecular docking studies have revealed critical interactions between isoquinoline derivatives and target enzymes, highlighting hydrogen bonding and π-π interactions as key factors in their inhibitory activity .

Properties

IUPAC Name

isoquinoline-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIWZEKPARJYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431563
Record name Isoquinoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109547-31-1
Record name Isoquinoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinoline-5-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Isoquinoline-5-sulfonyl chloride (528 mg) was dissolved in tetrahydrofuran (8 mL), cooled to 0° C., then concentrated NH4OH (0.7 mL) was added and the reaction was allowed to come to room temperature overnight. The product was filtered off, washed with water, and dried under vacuum.
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8 mL
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0.7 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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